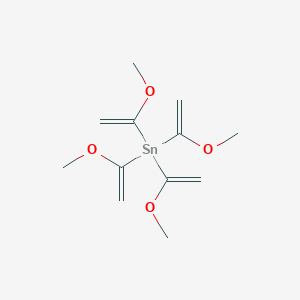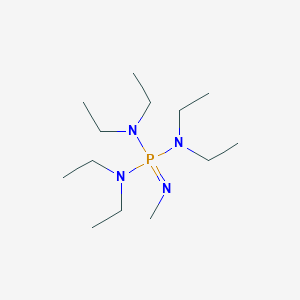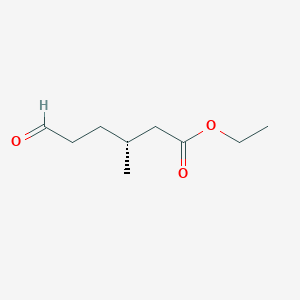
Beryllium--magnesium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beryllium–magnesium (2/1) is an intermetallic compound consisting of beryllium and magnesium in a 2:1 ratio. This compound is part of the alkaline earth metals group and exhibits unique properties due to the combination of these two elements. Beryllium is known for its high stiffness, lightweight, and thermal stability, while magnesium is recognized for its low density and good mechanical properties.
準備方法
Synthetic Routes and Reaction Conditions
Beryllium–magnesium (2/1) can be synthesized through various methods, including:
Thermal Reduction: This involves the reduction of beryllium fluoride with magnesium metal at high temperatures. The reaction is as follows[ \text{BeF}_2 + \text{Mg} \rightarrow \text{MgF}_2 + \text{Be} ]
Powder Metallurgy: This method involves mixing beryllium and magnesium powders, followed by compaction and sintering at elevated temperatures to form the intermetallic compound.
Industrial Production Methods
Industrial production of beryllium–magnesium (2/1) typically involves the thermal reduction method due to its efficiency and scalability. The process requires precise control of temperature and atmosphere to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
Beryllium–magnesium (2/1) undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxygen, beryllium–magnesium (2/1) forms a protective oxide layer, which prevents further oxidation. The reaction is as follows[ 2\text{Be} + \text{O}_2 \rightarrow 2\text{BeO} ]
Reduction: The compound can be reduced using strong reducing agents, such as lithium aluminum hydride.
Substitution: Beryllium–magnesium (2/1) can undergo substitution reactions with halogens to form halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, lithium aluminum hydride, and halogens. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include beryllium oxide, magnesium oxide, and various halides, depending on the specific reaction conditions .
科学的研究の応用
Beryllium–magnesium (2/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of intermetallic compounds and their properties.
Biology: Beryllium–magnesium (2/1) is used in the development of lightweight and strong materials for biomedical implants.
Medicine: The compound’s unique properties make it suitable for use in medical imaging devices and radiation shielding.
Industry: Beryllium–magnesium (2/1) is used in the aerospace and automotive industries for its high strength-to-weight ratio and thermal stability
作用機序
The mechanism by which beryllium–magnesium (2/1) exerts its effects is primarily through its structural and chemical properties. The compound forms a stable intermetallic structure, which provides high strength and thermal stability. The molecular targets and pathways involved include the formation of protective oxide layers and the interaction with other elements to form stable compounds .
類似化合物との比較
Similar Compounds
Similar compounds to beryllium–magnesium (2/1) include:
Beryllium–aluminum (2/1): This compound also exhibits high strength and thermal stability but has different mechanical properties due to the presence of aluminum.
Magnesium–aluminum (2/1): This compound is known for its lightweight and good mechanical properties but lacks the high stiffness of beryllium–magnesium (2/1)
Uniqueness
Beryllium–magnesium (2/1) is unique due to its combination of high stiffness, lightweight, and thermal stability. These properties make it suitable for applications where both strength and low weight are critical, such as in aerospace and medical devices .
特性
CAS番号 |
83606-56-8 |
|---|---|
分子式 |
Be2Mg |
分子量 |
42.330 g/mol |
InChI |
InChI=1S/2Be.Mg |
InChIキー |
GXRMGIRCVDTIDR-UHFFFAOYSA-N |
正規SMILES |
[Be].[Be].[Mg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)
![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)


![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)



![[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol](/img/structure/B14424236.png)
![Lithium, [(triphenylphosphoranylidene)methyl]-](/img/structure/B14424237.png)
![Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14424240.png)
![1,2,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424243.png)

